(2-Fluoro-6-propylpyridin-4-yl)boronic acid
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Overview
Description
(2-Fluoro-6-propylpyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C8H11BFNO2. This compound is part of the boronic acid family, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of both a boronic acid group and a fluorinated pyridine ring makes it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-propylpyridin-4-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to handle large-scale synthesis efficiently. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-6-propylpyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form a hydroxyl group.
Substitution: The fluorine atom on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Hydroxylated derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(2-Fluoro-6-propylpyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2-Fluoro-6-propylpyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the aryl halide bond, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond and is regenerated for further cycles.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the fluorinated pyridine ring.
4-Fluorophenylboronic Acid: Similar in structure but does not have the propyl group.
2-Pyridylboronic Acid: Contains the pyridine ring but lacks the fluorine and propyl substituents.
Uniqueness
(2-Fluoro-6-propylpyridin-4-yl)boronic acid is unique due to the combination of its fluorinated pyridine ring and propyl group, which can impart distinct electronic and steric properties. These features make it a valuable reagent in the synthesis of complex organic molecules, offering versatility and specificity in various chemical transformations.
Properties
Molecular Formula |
C8H11BFNO2 |
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Molecular Weight |
182.99 g/mol |
IUPAC Name |
(2-fluoro-6-propylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C8H11BFNO2/c1-2-3-7-4-6(9(12)13)5-8(10)11-7/h4-5,12-13H,2-3H2,1H3 |
InChI Key |
SKXBCIVKOACIPL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)F)CCC)(O)O |
Origin of Product |
United States |
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